molecular formula C10H17ClO2 B8544253 Ethyl 2-chloro-2-cyclohexylacetate

Ethyl 2-chloro-2-cyclohexylacetate

Cat. No. B8544253
M. Wt: 204.69 g/mol
InChI Key: NKHRQDUDGCDFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-cyclohexylacetate is a useful research compound. Its molecular formula is C10H17ClO2 and its molecular weight is 204.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-chloro-2-cyclohexylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-2-cyclohexylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-chloro-2-cyclohexylacetate

Molecular Formula

C10H17ClO2

Molecular Weight

204.69 g/mol

IUPAC Name

ethyl 2-chloro-2-cyclohexylacetate

InChI

InChI=1S/C10H17ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3

InChI Key

NKHRQDUDGCDFHG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCCCC1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 mL of 1M BH3-THF complex (100 mmol) were added to 170 mL of dry THF under a blanket of nitrogen at room temperature. 12.3 mL of cis-1,5-cyclooctadiene (100 mmol) were added dropwise to this mixture within a period of 5 minutes, and the temperature rose to 45° C. The reaction mixture was heated under reflux over a period of 1.5 h, again cooled to 45° C., and 10.1 mL of cyclohexene (100 mmol) were added and stirring was continued for a further 2 h at 45° C. After the reaction mixture had been cooled in an ice bath, 12.2 mL of ethyldichloroacetate (100 mmol) in 50 mL of tert-butanol were added, stirring was continued for a further 15 minutes and 1M potassium tert-butylate (100 mmol, 100 mL) was added dropwise within a further 15 minutes. The reaction mixture was then stirred over a period of 15 minutes, 33 mL of 3M sodium acetate solution (100 mmol) were added and 22.5 mL of 30% strength aq. H2O2 solution (750 mmol) were added dropwise. The mixture was stirred at room temperature over a period of 30 minutes, then salted out with NaCl, the organic phase dried over MgSO4 and the solvent removed under reduced pressure. Following washing of the residual solid matter with tert-butylmethyl ether, cyclohexane/tert-butylmethyl ether (9:1), tert-butylmethyl ether, and EA, there were obtained 7.6 g (37.4%) of product.
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step Two
Quantity
12.2 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
33 mL
Type
reactant
Reaction Step Five
Name
Quantity
750 mmol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
170 mL
Type
solvent
Reaction Step Eight
Yield
37.4%

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